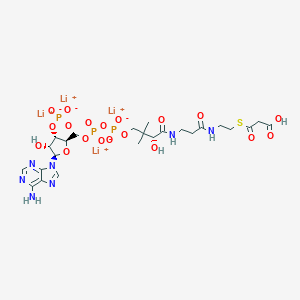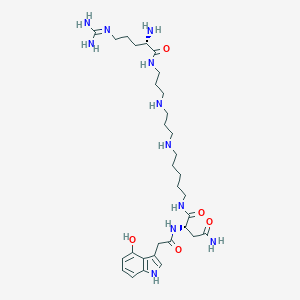
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one, commonly known as DMCHD, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. DMCHD is a ketone that has a unique chemical structure, making it an interesting compound for researchers to study. In
作用機序
The mechanism of action of DMCHD is not fully understood, but it is believed to inhibit the activity of enzymes that are involved in the formation of amyloid-beta peptides. DMCHD may also have an effect on the expression of genes that are involved in the inflammatory response.
生化学的および生理学的効果
DMCHD has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, DMCHD has been found to have an effect on the activity of enzymes that are involved in the metabolism of lipids and glucose. DMCHD may also have an effect on the expression of genes that are involved in the regulation of blood pressure and the immune system.
実験室実験の利点と制限
The advantages of using DMCHD in lab experiments include its well-established synthesis method, its high purity, and its potential applications in the study of neurodegenerative diseases. However, there are also limitations to using DMCHD in lab experiments. For example, the mechanism of action of DMCHD is not fully understood, and further research is needed to determine its safety and efficacy in humans.
将来の方向性
There are many potential future directions for research on DMCHD. One area of research could focus on the development of DMCHD-based drugs for the treatment of Alzheimer's disease and other neurodegenerative diseases. Another area of research could focus on the development of new synthesis methods for DMCHD that are more efficient and cost-effective. Finally, further research is needed to fully understand the mechanism of action of DMCHD and its potential applications in the field of scientific research.
Conclusion:
In conclusion, DMCHD is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. DMCHD has been found to have anti-inflammatory and antioxidant properties, and it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of DMCHD and its potential applications in the field of scientific research.
合成法
DMCHD can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylcyclohexanone with ethylmagnesium bromide, followed by the addition of acetic acid. The final product is obtained through a purification process that involves the use of a chromatography column. The synthesis method of DMCHD is well-established, and the compound can be produced in large quantities with high purity.
科学的研究の応用
DMCHD has been found to have potential applications in the field of scientific research. One of the most promising areas of research is in the study of Alzheimer's disease. DMCHD has been shown to inhibit the formation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease. DMCHD has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other neurodegenerative diseases.
特性
CAS番号 |
121637-55-6 |
|---|---|
製品名 |
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one |
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
1-(2,3-dimethylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C10H16O/c1-7-5-4-6-10(8(7)2)9(3)11/h7H,4-6H2,1-3H3 |
InChIキー |
OOVPGFXHNYHPKH-UHFFFAOYSA-N |
SMILES |
CC1CCCC(=C1C)C(=O)C |
正規SMILES |
CC1CCCC(=C1C)C(=O)C |
同義語 |
Ethanone, 1-(2,3-dimethyl-1-cyclohexen-1-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



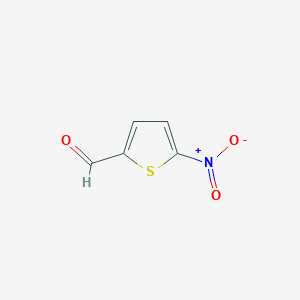
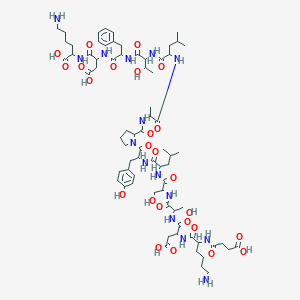
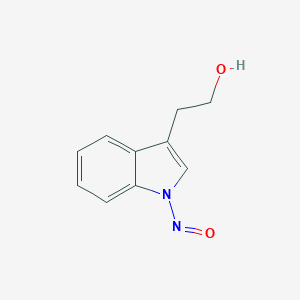
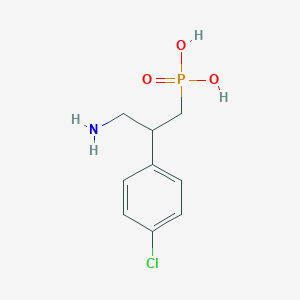
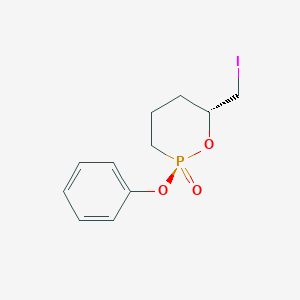
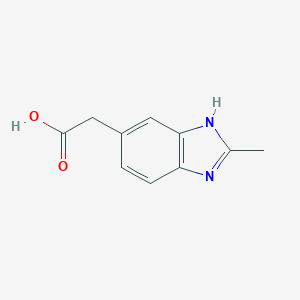
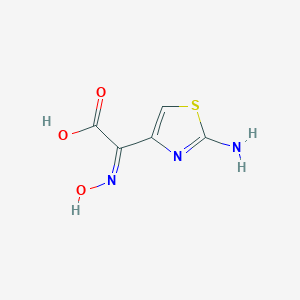
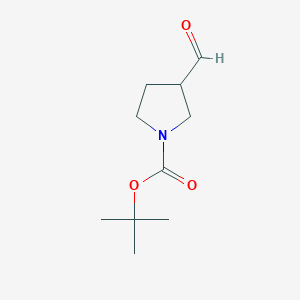
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)
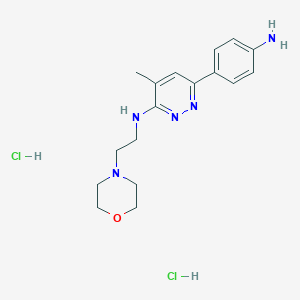
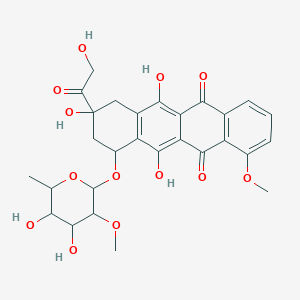
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
